molecular formula C20H20N4O3 B2475587 7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034280-66-3

7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2475587
CAS No.: 2034280-66-3
M. Wt: 364.405
InChI Key: ILKLZHANBQIZHR-UHFFFAOYSA-N
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Description

7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Properties

IUPAC Name

7-methoxy-N-(5-methyl-2-phenylpyrazol-3-yl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-11-17(24(22-13)14-7-4-3-5-8-14)21-20(26)19-15-9-6-10-23(15)18(25)12-16(19)27-2/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKLZHANBQIZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a novel pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This structure features a methoxy group, a pyrazole moiety, and an indolizine core, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit several biological activities:

  • Anticancer Activity :
    • Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-oxo have demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) .
    • A study reported that derivatives with similar structures displayed promising tumor growth inhibition properties .
  • Anti-inflammatory Effects :
    • Pyrazole compounds have been evaluated for their anti-inflammatory activity through various assays. For example, some derivatives exhibited up to 85% inhibition of pro-inflammatory cytokines (e.g., TNF-α and IL-6) at concentrations of 10 μM .
    • The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response .
  • Antimicrobial Properties :
    • Certain pyrazole derivatives have been reported to possess antibacterial and antifungal activities. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Case Studies

StudyCompound TestedActivityIC50 Value
Tewari et al. (2014)N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamineAnti-inflammatory10 µM
Brullo et al. (2012)N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazoleDual COX inhibitionIC50: 3.8 nM
Selvam et al. (2014)1-thiocarbamoyl 3-substituted phenyl derivativesMAO-B inhibitionNA

These studies indicate that modifications in the pyrazole structure can significantly enhance biological activity.

The mechanisms through which 7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-oxo exerts its effects include:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine .
  • Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, this compound may help in managing inflammatory diseases .
  • Cell Cycle Arrest : Some studies suggest that certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .

Q & A

Q. What spectroscopic methods are most reliable for confirming the structure of 7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide?

  • Methodological Answer : Structural confirmation requires a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy to validate functional groups (e.g., carboxamide, methoxy) and aromatic/heterocyclic frameworks. For example, the methoxy group typically shows a singlet in ¹H NMR (~δ 3.8–4.0 ppm), while the carboxamide carbonyl appears at ~165–175 ppm in ¹³C NMR. Cross-validation with IR (e.g., C=O stretch at ~1680 cm⁻¹) ensures consistency . Table 1 : Key Spectral Signatures
Functional Group¹H NMR (δ)¹³C NMR (δ)IR (cm⁻¹)
Methoxy3.8–4.055–60
Carboxamide165–1751680

Q. How can reaction conditions be optimized for synthesizing this compound to improve yield and purity?

  • Methodological Answer : Optimization involves systematic testing of solvent polarity (e.g., DMF vs. THF), catalyst load (e.g., palladium for coupling reactions), and temperature gradients . For instance, highlights that using Thin Layer Chromatography (TLC) to monitor intermediate formation ensures stepwise purity. Reaction time should be adjusted based on steric hindrance from the phenyl-pyrazole moiety, which may slow down cyclization steps .

Q. What are common impurities observed during synthesis, and how can they be resolved?

  • Methodological Answer : Impurities often arise from incomplete ring closure (e.g., residual linear intermediates) or oxidation of the indolizine core . Column chromatography with gradients of ethyl acetate/hexane (e.g., 30%→70%) effectively isolates the target compound. notes that single-crystal X-ray diffraction can resolve ambiguities in stereochemistry for crystalline intermediates .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyl-1-phenylpyrazole substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-methyl group introduces steric hindrance, reducing nucleophilic attack at the pyrazole N1 position. Computational modeling (e.g., DFT calculations) can predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation via Hammett plots using substituted aryl boronic acids may quantify electronic effects .

Q. What strategies mitigate contradictions between computational docking predictions and experimental binding affinity data for this compound?

  • Methodological Answer : Discrepancies often stem from solvent effects or protein flexibility unaccounted for in docking. Use Molecular Dynamics (MD) simulations (≥100 ns) to model conformational changes in the target protein. Pair with Isothermal Titration Calorimetry (ITC) to experimentally measure binding thermodynamics, resolving entropy/enthalpy trade-offs .

Q. How can process control methodologies (e.g., PAT tools) enhance reproducibility in large-scale synthesis?

  • Methodological Answer : Implement Process Analytical Technology (PAT) such as in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time. emphasizes membrane separation technologies (e.g., nanofiltration) for continuous purification, reducing batch-to-batch variability in multi-step syntheses .

Data Contradiction Resolution

Q. When spectroscopic data conflicts with crystallographic results, how should researchers prioritize interpretations?

  • Methodological Answer : Single-crystal X-ray data () should take precedence for stereochemical assignments, as NMR may average dynamic conformers. For example, if NMR suggests equatorial methoxy positioning but crystallography shows axial, the latter is definitive. Use variable-temperature NMR to probe conformational exchange .

Comparative Structural Analysis

Q. How does the substitution pattern of this compound compare to structurally related analogs (e.g., pyrazole-thiadiazolo hybrids) in terms of bioactivity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with variations in the methoxy position or pyrazole substituents. demonstrates that replacing the indolizine core with a thiadiazole ring (e.g., in O-1302 analogs) alters binding to cannabinoid receptors. Use competitive binding assays to quantify affinity shifts .

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